9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane
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Overview
Description
9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group is introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Spirocyclic Structure: The spirocyclic structure is formed through a cyclization reaction, often involving a nucleophilic substitution reaction where a suitable nucleophile attacks the carbonyl carbon of the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines (NH3) or thiols (RSH) in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The unique spirocyclic structure imparts interesting physical properties, making it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane involves its interaction with biological macromolecules:
Molecular Targets: The compound targets DNA and enzymes involved in DNA replication and repair.
Pathways Involved: It inhibits the activity of topoisomerases, enzymes that regulate the overwinding or underwinding of DNA, leading to the disruption of DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A related compound with similar quinoline structure but different functional groups.
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
9-(2-Chloroquinoline-4-carbonyl)-1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decane is unique due to its specific combination of a quinoline ring with a spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(2-chloroquinolin-4-yl)-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-12-10-22(11-19(25-12)7-8-24-13(19)2)18(23)15-9-17(20)21-16-6-4-3-5-14(15)16/h3-6,9,12-13H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVWMWMETITLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2(O1)CCOC2C)C(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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